molecular formula C12H18ClN3O B1518706 3-Amino-4-piperidin-1-ylbenzamide hydrochloride CAS No. 1171863-21-0

3-Amino-4-piperidin-1-ylbenzamide hydrochloride

Cat. No.: B1518706
CAS No.: 1171863-21-0
M. Wt: 255.74 g/mol
InChI Key: VKWCKZCQKOSFDX-UHFFFAOYSA-N
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Description

3-Amino-4-piperidin-1-ylbenzamide hydrochloride, also known as APBA-HCL, is a synthetic compound with the molecular formula C12H18ClN3O and a molecular weight of 255.74 g/mol . It is used in proteomics research and has gained significant attention in scientific research due to its unique physical and chemical properties.


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H17N3O.ClH/c13-10-8-9 (12 (14)16)4-5-11 (10)15-6-2-1-3-7-15;/h4-5,8H,1-3,6-7,13H2, (H2,14,16);1H . This code provides a standard way to encode the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature .

Scientific Research Applications

Pharmacological Properties and Receptor Agonism A study elaborated on the synthesis and evaluation of benzamide derivatives, including compounds structurally related to 3-Amino-4-piperidin-1-ylbenzamide hydrochloride, as selective serotonin 4 (5-HT4) receptor agonists. These compounds have shown potential in accelerating gastric emptying and increasing defecation frequency, suggesting a promising application in treating gastrointestinal disorders with reduced side effects due to selective receptor activation (Sonda et al., 2004).

Antimicrobial Activity Research into antimycobacterial spiro-piperidin-4-ones, involving atom economic and stereoselective synthesis, has identified compounds with significant in vitro and in vivo activity against Mycobacterium tuberculosis, including multidrug-resistant strains. This suggests the compound's framework, related to this compound, could be instrumental in developing new antimycobacterial agents (Kumar et al., 2008).

Synthetic Methodologies Innovative methods for synthesizing related piperidine compounds emphasize the importance of this compound and its derivatives in medicinal chemistry. For example, a novel method for synthesizing 3-(pyrrolidin-1-yl)piperidine, a compound with significant relevance in medicinal chemistry due to its rigid structure, indicates the broader utility of these compounds in synthesizing pharmacologically active molecules (Smaliy et al., 2011).

Corrosion Inhibition A study on 3-amino alkylated indoles as corrosion inhibitors for mild steel in acidic environments demonstrated that compounds with cyclic amino groups, such as piperidine, exhibit higher inhibition efficiency. This finding highlights the potential use of this compound derivatives in material science, particularly in developing new corrosion inhibitors (Verma et al., 2016).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

3-amino-4-piperidin-1-ylbenzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O.ClH/c13-10-8-9(12(14)16)4-5-11(10)15-6-2-1-3-7-15;/h4-5,8H,1-3,6-7,13H2,(H2,14,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKWCKZCQKOSFDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)C(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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